BOC-3-Hydroxy-1-adamantyl-D-Glycine
Overview
Description
BOC-3-Hydroxy-1-adamantyl-D-Glycine: is a chemical compound with the molecular formula C17H27NO5 and a molecular weight of 325.4 g/mol . It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, and is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the preparation of saxagliptin, a medication used to treat type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-3-Hydroxy-1-adamantyl-D-Glycine typically involves multiple steps starting from 1-adamantanecarboxylic acid . The process includes:
Reaction with sulfuric acid/nitric acid: to introduce functional groups.
Treatment with thionyl chloride (SOCl2) and dimethylformamide (DMF): to form an intermediate.
Hydrolysis, decarboxylation, alkalization, and oxidation: to yield 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.
Oximation and reduction: followed by protection with di-tert-butyl dicarbonate ((Boc)2O) to obtain the final product.
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing costs. One approach involves the use of phenylalanine dehydrogenase for reductive amination, although this method can be expensive due to the cost of the enzyme . Alternative chemical routes have been developed to avoid the use of costly enzymes and harsh conditions .
Chemical Reactions Analysis
Types of Reactions: BOC-3-Hydroxy-1-adamantyl-D-Glycine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of oximes to amines.
Substitution: Introduction of protective groups like Boc (tert-butoxycarbonyl) to amines.
Common Reagents and Conditions:
Oxidizing agents: Sodium permanganate, dimethyldioxirane.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Protective groups: Di-tert-butyl dicarbonate ((Boc)2O).
Major Products: The major products formed from these reactions include various intermediates used in the synthesis of pharmaceuticals, such as saxagliptin .
Scientific Research Applications
BOC-3-Hydroxy-1-adamantyl-D-Glycine is widely used in scientific research due to its stability and reactivity. Its applications include:
Chemistry: Used as an intermediate in organic synthesis and the preparation of complex molecules.
Biology: Employed in the synthesis of peptides and proteins for structural studies.
Medicine: Integral in the production of saxagliptin, a drug for type 2 diabetes.
Industry: Utilized in quality control and assurance during the commercial production of pharmaceuticals.
Mechanism of Action
The mechanism of action of BOC-3-Hydroxy-1-adamantyl-D-Glycine primarily involves its role as an intermediate in the synthesis of saxagliptin. Saxagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .
Comparison with Similar Compounds
BOC-3-Hydroxy-1-adamantyl-D-Glycine is unique due to its adamantane structure, which provides exceptional stability and rigidity. Similar compounds include:
BOC-3-Hydroxy-1-adamantyl-L-Glycine: The L-isomer of the compound.
BOC-3-Hydroxy-1-adamantyl-D-Alanine: A similar compound with an alanine backbone instead of glycine.
BOC-3-Hydroxy-1-adamantyl-D-Valine: Another derivative with a valine backbone.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their amino acid backbones.
Properties
IUPAC Name |
2-(3-hydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCKDSNFBFHSHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123074 | |
Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709031-31-2, 361442-00-4 | |
Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709031-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.13,7]decane-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-[(tert-butoxycarbonyl)amino](3-hydroxytricyclo[3.3.1.1 3,7]dec-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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